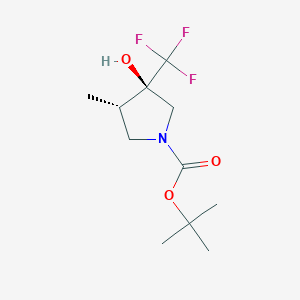

trans-Tert-butyl 3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18F3NO3/c1-7-5-15(8(16)18-9(2,3)4)6-10(7,17)11(12,13)14/h7,17H,5-6H2,1-4H3/t7-,10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAJLGQYJPDKDQX-XVKPBYJWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1(C(F)(F)F)O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(C[C@]1(C(F)(F)F)O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Trans-Tert-butyl 3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS: 1932796-99-0) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C11H18F3NO3

- Molar Mass : 269.26 g/mol

- CAS Number : 1932796-99-0

The structure of the compound features a pyrrolidine ring with trifluoromethyl and hydroxyl functional groups, which may influence its biological activity.

Research indicates that compounds similar to this compound can exhibit multiple mechanisms of action:

- Inhibition of Enzymes : Some studies suggest that related compounds act as inhibitors of β-secretase and acetylcholinesterase, which are crucial in the pathophysiology of Alzheimer's disease. For instance, a related compound demonstrated an IC50 of 15.4 nM against β-secretase and a Ki of 0.17 μM against acetylcholinesterase, indicating potent inhibitory effects .

- Neuroprotective Effects : In vitro studies have shown that certain derivatives can protect astrocytes from amyloid beta-induced toxicity, enhancing cell viability significantly when co-treated with amyloid beta . This suggests a potential role in neuroprotection and cognitive health.

- Anti-inflammatory Properties : The modulation of pro-inflammatory cytokines such as TNF-α has been observed in studies involving similar compounds, indicating potential anti-inflammatory effects that could be beneficial in neurodegenerative conditions .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

Potential Therapeutic Applications

Given its biological activities, this compound may have several therapeutic applications:

- Alzheimer's Disease Treatment : Due to its enzyme inhibition properties and neuroprotective effects, it may be explored as a candidate for treating Alzheimer's disease.

- Neuroinflammatory Disorders : Its ability to modulate inflammatory responses suggests potential use in conditions characterized by neuroinflammation.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs, their substituents, and distinguishing properties:

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing trans-Tert-butyl 3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate to ensure high yield and purity?

- Methodological Answer : Synthesis requires precise control of reaction parameters such as temperature, solvent choice (e.g., dichloromethane or acetonitrile), and pH. For example, stepwise protection of functional groups (e.g., tert-butyloxycarbonyl [Boc]) and stereoselective introduction of the trifluoromethyl group are critical. Reaction monitoring via TLC or HPLC ensures intermediate purity . Post-synthesis purification via column chromatography or recrystallization is essential to isolate the trans-isomer selectively, as diastereomeric byproducts may form due to steric hindrance .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and stereochemistry. For instance, coupling constants in H NMR distinguish trans vs. cis configurations at the pyrrolidine ring .

- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) validates molecular formula, while fragmentation patterns confirm substituent placement .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., hydroxyl stretch at ~3200 cm, carbonyl at ~1700 cm) .

- X-ray Crystallography : Resolves absolute stereochemistry using programs like SHELXL for refinement .

Advanced Research Questions

Q. How can computational modeling optimize the design of derivatives with enhanced bioactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic effects of the trifluoromethyl group on reactivity, while molecular docking (e.g., AutoDock Vina) evaluates binding affinity to biological targets like enzymes. For example, the trifluoromethyl group’s electron-withdrawing properties enhance metabolic stability, which can be modeled to guide substituent modifications .

Q. What experimental strategies address low solubility in aqueous media for in vitro assays?

- Methodological Answer :

- Co-solvent Systems : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability .

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) temporarily to improve solubility, which hydrolyze in vivo .

- Nanoparticle Encapsulation : Lipid-based carriers or cyclodextrin complexes enhance bioavailability without altering core structure .

Q. How does stereochemistry at the 3 and 4 positions of the pyrrolidine ring influence biological activity?

- Methodological Answer : The trans-configuration minimizes steric clashes between the 4-methyl and 3-(trifluoromethyl) groups, optimizing binding to hydrophobic enzyme pockets. For example, trans-isomers show higher inhibitory activity against serine proteases compared to cis-forms, as demonstrated by IC assays . Racemic mixtures require chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiomers for activity comparisons .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Variable Temperature (VT) NMR : Resolves dynamic effects (e.g., rotameric equilibria) that obscure splitting patterns .

- 2D NMR Techniques : HSQC and NOESY correlations differentiate regioisomers by correlating H-C couplings and spatial proximities .

- Crystallographic Validation : Single-crystal X-ray diffraction provides unambiguous stereochemical assignment, resolving ambiguities from overlapping NMR signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.